molecular formula C8H10ClNO B12874176 2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone

2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone

Cat. No.: B12874176
M. Wt: 171.62 g/mol
InChI Key: FDKVYMNCKXQSEI-UHFFFAOYSA-N
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Description

2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C8H10ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(1-ethyl-1H-pyrrol-2-yl)ethanone. One common method is to react 1-(1-ethyl-1H-pyrrol-2-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

1-(1-ethyl-1H-pyrrol-2-yl)ethanone+SOCl2This compound+SO2+HCl\text{1-(1-ethyl-1H-pyrrol-2-yl)ethanone} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-(1-ethyl-1H-pyrrol-2-yl)ethanone+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or thiols (RSH) under basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Corresponding amines, ethers, or thioethers.

    Reduction: 1-(1-ethyl-1H-pyrrol-2-yl)ethanol.

    Oxidation: 2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanoic acid.

Scientific Research Applications

2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    1-(1-ethyl-1H-pyrrol-2-yl)ethanone: The parent compound without the chlorine substituent.

    2-chloro-1-(1H-pyrrol-2-yl)ethanone: A similar compound with a hydrogen atom instead of an ethyl group on the pyrrole ring.

    1-(1-methyl-1H-pyrrol-2-yl)ethanone: A similar compound with a methyl group instead of an ethyl group on the pyrrole ring.

Uniqueness

2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone is unique due to the presence of both the chlorine atom and the ethyl group, which can influence its reactivity and potential applications. The chlorine atom makes it a versatile intermediate for further functionalization, while the ethyl group can affect its biological activity and physicochemical properties.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-chloro-1-(1-ethylpyrrol-2-yl)ethanone

InChI

InChI=1S/C8H10ClNO/c1-2-10-5-3-4-7(10)8(11)6-9/h3-5H,2,6H2,1H3

InChI Key

FDKVYMNCKXQSEI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC=C1C(=O)CCl

Origin of Product

United States

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